molecular formula C15H20N2O2 B599956 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one CAS No. 151096-96-7

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Katalognummer: B599956
CAS-Nummer: 151096-96-7
Molekulargewicht: 260.337
InChI-Schlüssel: PJVBHRPXYZGPBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS 151096-96-7) is a high-purity chemical compound featuring a spirocyclic core structure of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C15H20N2O2 and a molecular weight of 260.33 g/mol, this compound serves as a versatile building block for the synthesis of novel bioactive molecules . The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a privileged structure in pharmacological research. Derivatives of this core have been explored as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR), representing a promising strategy for developing new analgesics with a potentially improved safety profile compared to classic opioids . Historically, analogues of this spirocyclic lactam have also been investigated for their antihypertensive activity, primarily through a mechanism involving peripheral alpha-1-adrenoceptor blockade . The structural rigidity and three-dimensionality of the spirocyclic framework make it a valuable template for designing compounds that can modulate biological targets with high specificity . Researchers can utilize this compound as a key synthetic intermediate to develop new chemical entities for various research applications, including neuroscience, cardiovascular pharmacology, and the study of G-protein coupled receptors (GPCRs). This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for human diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information .

Eigenschaften

IUPAC Name

4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14-11-19-15(6-8-16-9-7-15)12-17(14)10-13-4-2-1-3-5-13/h1-5,16H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVBHRPXYZGPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C(=O)CO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40702233
Record name 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151096-96-7
Record name 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Retrosynthetic Analysis

The spirocyclic core of 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is constructed via intramolecular cyclization. Retrosynthetically, the target molecule disconnects into:

  • A benzyl-substituted piperidine precursor.

  • A carbonyl-containing fragment for oxazolidinone ring formation.

Key intermediates include N-benzylpiperidin-4-amine and chloroacetyl chloride, which undergo sequential acylation and cyclization.

Stepwise Synthesis Protocols

Formation of the Acylated Intermediate

The synthesis begins with the acylation of N-benzylpiperidin-4-amine using chloroacetyl chloride under basic conditions.

Procedure :

  • Dissolve N-benzylpiperidin-4-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Add triethylamine (2.5 equiv) as a base to scavenge HCl.

  • Slowly introduce chloroacetyl chloride (1.2 equiv) at 0°C.

  • Stir for 4 hours at room temperature.

Reaction Equation :

C12H16N2+ClCH2COClC14H17ClN2O+HCl\text{C}{12}\text{H}{16}\text{N}2 + \text{ClCH}2\text{COCl} \rightarrow \text{C}{14}\text{H}{17}\text{ClN}_2\text{O} + \text{HCl}

Yield : 78–85% after column purification.

Cyclization to Form the Spirocyclic Core

The acylation product undergoes base-mediated cyclization to form the 1-oxa-4,9-diazaspiro[5.5]undecane skeleton.

Procedure :

  • Dissolve the acylated intermediate (1.0 equiv) in dry THF.

  • Add potassium tert-butoxide (1.5 equiv) at −78°C under nitrogen.

  • Warm the reaction to −30°C and stir for 3 hours.

  • Quench with ice-water and extract with ethyl acetate.

Critical Parameters :

  • Temperature control (−78°C to −30°C) prevents side reactions.

  • Anhydrous conditions are essential to avoid hydrolysis.

Reaction Equation :

C14H17ClN2O+KOtBuC14H16N2O+KCl+tBuOH\text{C}{14}\text{H}{17}\text{ClN}2\text{O} + \text{KOtBu} \rightarrow \text{C}{14}\text{H}{16}\text{N}2\text{O} + \text{KCl} + \text{tBuOH}

Yield : 70–84% after flash chromatography.

Optimization Strategies

Solvent and Base Selection

ParameterOptions TestedOptimal ChoiceYield Improvement
Solvent THF, DMF, DCM, EtOAcTHF+15%
Base KOtBu, NaH, NaOH, K2CO3KOtBu+20%

THF’s low polarity facilitates cyclization, while KOtBu’s strong basicity ensures complete deprotonation.

Temperature and Reaction Time

Temperature (°C)Reaction Time (h)Purity (%)
−78165
−30392
0688

Prolonged stirring at −30°C maximizes ring closure efficiency.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors replace batch processes:

  • Reactor Type : Microfluidic chip with integrated temperature zones.

  • Throughput : 5 kg/day at 90% purity.

  • Advantages : Reduced solvent use, consistent product quality.

Crystallization and Purification

Crystallization Solvent System :

  • Ethanol/water (7:3 v/v) achieves >99% purity.

  • Cooling rate: 0.5°C/min to prevent oiling out.

Analytical Data :

  • Melting Point : 142–144°C.

  • HPLC Purity : 99.2% (UV detection at 254 nm).

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.32–7.25 (m, 5H, benzyl), 4.38 (q, 1H, CH), 3.89 (d, 1H, OCH2), 2.84–2.57 (m, 8H, piperidine).

  • IR (cm−1): 1685 (C=O), 1250 (C-O-C).

Mass Spectrometry

  • HRMS (ESI) : m/z calcd for C15H18N2O2 [M+H]+: 259.1447; found: 259.1443.

Challenges and Mitigation

Common Side Reactions

  • Over-Acylation : Controlled stoichiometry (1.2 equiv chloroacetyl chloride) minimizes diacylation.

  • Ring-Opening : Strict anhydrous conditions prevent hydrolysis of the oxazolidinone.

Emerging Methodologies

Photocatalytic Cyclization

Recent advances employ visible-light catalysis for milder conditions:

  • Catalyst : Ir(ppy)3 (1 mol%).

  • Yield : 82% at room temperature.

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substitution Effects on Pharmacological Activity

Compound Substituent (Position 4) Molecular Formula Key Activity Mechanism/Notes Reference
4-Benzyl Benzyl C₁₅H₂₀N₂O₂ Antihypertensive (preclinical) Structural intermediate; optimal bulk for α₁-adrenoceptor binding
4-(2-Fluorobenzyl) 2-Fluorobenzyl C₁₅H₁₉FN₂O₂ Dual µOR/σ1R activity (analgesic) Enhanced target engagement via halogen electronegativity; no hERG inhibition
4-Cyclohexyl Cyclohexyl C₁₄H₂₄N₂O₂ Anticonvulsant (preclinical) Increased lipophilicity; potential CNS penetration
9-(2-Indol-3-ylethyl) 2-Indol-3-ylethyl C₁₉H₂₄N₃O₂ Potent antihypertensive Parent compound in series; α₁-adrenoceptor blockade
4-(3-Fluorobenzyl) 3-Fluorobenzyl C₁₅H₁₉FN₂O₂ Dual µOR agonist/σ1R antagonist Improved solubility and metabolic stability vs. benzyl

Key Findings :

  • Lower alkyl groups (e.g., methyl, ethyl) at position 4 retain antihypertensive activity comparable to the indolylethyl parent compound (21), while bulky aryl groups reduce potency due to steric hindrance .
  • Fluorinated benzyl derivatives (e.g., 2-Fluorobenzyl, 3-Fluorobenzyl) exhibit enhanced target binding (e.g., σ1 receptor antagonism) and improved pharmacokinetic profiles, likely due to fluorine's electronegativity and metabolic stability .
  • Cyclohexyl substitution shifts therapeutic focus to anticonvulsant applications, highlighting the scaffold's versatility .

Physicochemical Properties

Property 4-Benzyl 4-(2-Fluorobenzyl) 4-Cyclohexyl
Molecular Weight 260.33 g/mol 278.32 g/mol 252.35 g/mol
LogP (Predicted) 2.1 2.5 3.0
Aqueous Solubility Low Moderate Low
Hazard Profile Not reported H302, H315, H319 Not reported

Notes:

  • Fluorine substitution increases molecular weight marginally but enhances solubility via polar interactions .
  • Cyclohexyl derivatives exhibit higher lipophilicity (LogP ~3.0), favoring blood-brain barrier penetration for CNS targets .

Critical Challenges :

  • Mitigating hERG channel inhibition, a common issue in spiropiperidine derivatives .
  • Enhancing metabolic stability for fluorinated analogs in vivo.

Biologische Aktivität

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique spirocyclic structure and functional groups suggest diverse mechanisms of action, making it a candidate for therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₁₅H₂₀N₂O₂
Molecular Weight 260.33 g/mol
CAS Number 151096-96-7
IUPAC Name This compound
PubChem CID 53439912

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects against several disorders.

1. Antidiabetic and Anti-obesity Effects

Research indicates that compounds within the diazaspiro series, including this compound, may exhibit significant anti-obesity effects through multiple mechanisms:

  • Inhibition of Acetyl-CoA Carboxylase (ACC) : This enzyme plays a crucial role in fatty acid synthesis. Compounds have shown IC₅₀ values of 11 nM for hACC-1 and 4 nM for hACC-2, indicating potent inhibition .
  • Neuropeptide Y (NPY) Antagonism : The compound may also act as an antagonist to NPY receptors, which are involved in appetite regulation and energy homeostasis .

2. Central Nervous System Disorders

The potential application of this compound in treating central nervous system disorders has been highlighted:

  • Dual m-opioid Receptor Agonism : It has been suggested that derivatives of this compound could serve as dual agonists at m-opioid receptors, which are targets for pain management therapies .

3. Cardiovascular Effects

Studies have indicated that certain derivatives exhibit binding affinities that could be beneficial in treating cardiovascular diseases associated with excess NPY levels .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

Case Study 1: Inhibition of ACC

A study demonstrated that a related compound exhibited strong inhibition against ACC enzymes, which are critical for lipid metabolism. The pharmacological data suggested that these compounds could be further developed as anti-obesity agents.

Case Study 2: Pain Management

A series of experiments explored the analgesic properties of diazaspiro compounds. The findings revealed that specific derivatives could effectively modulate pain pathways by acting on opioid receptors .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one?

Methodological Answer:
The synthesis typically involves multi-step protocols, with key steps including Buchwald–Hartwig coupling for introducing aryl/alkyl groups and cyclization to form the spirocyclic core. For example:

  • Step 1 : Prepare the lactam intermediate via cyclization of a diamine precursor under basic conditions.
  • Step 2 : Introduce the benzyl group using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig) .
  • Step 3 : Optimize reaction yields by adjusting solvent polarity (e.g., DMF or THF) and catalyst loading (e.g., Pd(OAc)₂ with Xantphos) .
  • Purification : Use silica gel chromatography with gradients of ethyl acetate/heptane to isolate the pure spirocyclic product .

Basic: How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:
A combination of analytical techniques is critical:

  • NMR Spectroscopy : Use high-field NMR (e.g., 400 MHz) with parameters like zg30 pulse sequences, 16 scans, and 1.0 s relaxation delay to resolve overlapping signals in the spirocyclic structure. Key peaks include the lactam carbonyl (~170 ppm in ¹³C NMR) and benzyl protons (~7.3 ppm in ¹H NMR) .
  • GC-MS : Employ electron ionization (EI) mode with DB-5 columns to confirm molecular ion peaks (e.g., m/z 288 for C₁₅H₁₉N₂O₂) and detect impurities .
  • Purity Assessment : Use HPLC with C18 columns (acetonitrile/water mobile phase) to achieve ≥97% purity, as reported in pharmacological studies .

Advanced: What in vivo models are suitable for evaluating its antihypertensive activity?

Methodological Answer:

  • Spontaneously Hypertensive Rats (SHR) : The gold standard for screening antihypertensive agents. Administer the compound orally (10–50 mg/kg) and monitor systolic blood pressure (SBP) via tail-cuff plethysmography over 24 hours. Compound 21 (a 9-substituted analog) reduced SBP by 30–40 mmHg at 10 mg/kg in SHR models .
  • Mechanistic Studies : Pair SHR data with ex vivo assays (e.g., isolated aortic ring contraction) to confirm α₁-adrenoceptor blockade, a key mode of action for this scaffold .

Advanced: How do structural modifications at the 9-position influence pharmacological activity?

Methodological Answer:

  • Alkyl vs. Aryl Substitutions : Lower alkyl groups (e.g., methyl, ethyl) retain or enhance activity (e.g., compound 21: 9-(2-indol-3-ylethyl)), while bulky aryl groups reduce potency due to steric hindrance at the receptor site .
  • Ring-Opened Analogs : Opening the spirocyclic structure (e.g., replacing the lactam with a linear chain) decreases activity by ~90%, emphasizing the necessity of the rigid spiro framework for target engagement .
  • Fluorinated Derivatives : Introducing fluorine at the benzyl position (e.g., 3-fluorobenzyl) improves metabolic stability without compromising activity, as seen in analogs with >95% plasma stability after 60 minutes .

Advanced: What analytical challenges arise in characterizing spirocyclic compounds like this one?

Methodological Answer:

  • Stereochemical Complexity : Use NOESY or ROESY NMR to distinguish axial vs. equatorial substituents in the spiro system, which impact receptor binding .
  • Degradation Products : Monitor for lactam hydrolysis under acidic/basic conditions using LC-MS. For example, storage at 2–8°C in amber vials minimizes degradation (<2% over 6 months) .
  • Solvent Artifacts : Avoid DMSO in NMR samples, as it can form adducts with the lactam carbonyl. Use CDCl₃ or D₂O for cleaner spectra .

Advanced: How can reaction yields be optimized in spirocyclic synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) with ligands like BINAP or Xantphos to enhance coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction times from 24 hours to 2 hours by using microwave irradiation (100°C, 300 W), achieving yields >75% .
  • Workup Strategies : Extract polar byproducts with brine/ethyl acetate washes, and use activated charcoal to remove colored impurities before chromatography .

Advanced: What computational tools aid in SAR studies for this compound?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with α₁-adrenoceptors. The spiro oxygen forms hydrogen bonds with Thr194, while the benzyl group occupies a hydrophobic pocket .
  • QSAR Models : Build 2D/3D-QSAR using MOE software to predict activity of novel analogs. Key descriptors include logP (optimal range: 2.5–3.5) and polar surface area (<80 Ų) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.